
γ-Butyrobetaine-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
γ-Butyrobetaine-d9, also known as γ-butyrobetaine or γ-BBB, is an important metabolite of carnitine and is found in many different species of animals and plants. It is an important intermediate in the synthesis of carnitine and its derivatives, such as acetyl-carnitine and propionyl-carnitine. γ-BBB is a key component in the metabolism of fatty acids and is involved in a variety of biochemical and physiological processes.
Applications De Recherche Scientifique
γ-BBB has been used in scientific research for a variety of purposes. It has been used to study the mechanism of action of carnitine and its derivatives, to study the metabolism of fatty acids, and to study the effects of γ-BBB on various biochemical and physiological processes. It has also been used to study the effects of γ-BBB on cell proliferation and apoptosis, as well as its potential role in cancer and other diseases.
Mécanisme D'action
γ-BBB is an important intermediate in the synthesis of carnitine and its derivatives. It is also involved in the metabolism of fatty acids, as it is a precursor to acetyl-carnitine and propionyl-carnitine. The mechanism of action of γ-BBB is not fully understood, but it is believed to be involved in the regulation of fatty acid metabolism, energy production, and cell proliferation.
Biochemical and Physiological Effects
γ-BBB has been found to have a variety of biochemical and physiological effects. It has been shown to increase the production of energy in cells, as well as to increase the rate of fatty acid oxidation. It has also been found to have anti-inflammatory and antioxidant effects, as well as to increase the levels of some hormones and neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
γ-BBB has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications. However, there are some limitations to its use. It is not stable in solution and must be stored at low temperatures, and it is not suitable for use in high-throughput experiments.
Orientations Futures
γ-BBB is an important metabolite of carnitine and has a variety of potential applications. In the future, it could be used to study the effects of carnitine and its derivatives on fatty acid metabolism and energy production, as well as to study the effects of γ-BBB on cell proliferation and apoptosis. It could also be used to study the potential role of γ-BBB in cancer and other diseases. Additionally, it could be used to develop new drugs and treatments for a variety of conditions.
Méthodes De Synthèse
γ-BBB can be synthesized from the reaction of L-carnitine with butyric acid in the presence of a base. The reaction is catalyzed by an enzyme, such as carnitine acetyltransferase or succinyl-CoA synthetase. The reaction produces γ-BBB and acetyl-carnitine. The reaction is reversible, so the products can be recycled to produce more γ-BBB.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of γ-Butyrobetaine-d9 can be achieved by the alkylation of glycine-d4 with butyraldehyde-d9, followed by condensation with trimethylamine-d9.", "Starting Materials": [ "Glycine-d4", "Butyraldehyde-d9", "Trimethylamine-d9", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Glycine-d4 is reacted with butyraldehyde-d9 in the presence of sodium hydroxide to form N-Butyrylglycine-d4.", "Step 2: N-Butyrylglycine-d4 is then treated with trimethylamine-d9 in methanol to form γ-Butyrobetaine-d9.", "Step 3: The product is isolated by precipitation with diethyl ether and purified by recrystallization." ] } | |
Numéro CAS |
479677-53-7 |
Formule moléculaire |
C₇H₆D₉NO₂ |
Poids moléculaire |
154.25 |
Synonymes |
3-Carboxy-N,N,N-tri(methyl-d3)-1-propanaminium; Actinine-d9; 4-Butyrobetaine-d9; Butyrobetaine-d9; Deoxycarnitine-d9; γ-Aminobutyric-d9 Acid Betaine; γ-Butyrobetaine-d9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



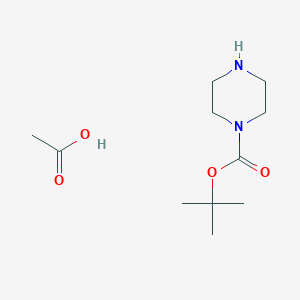
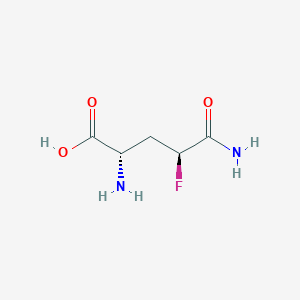
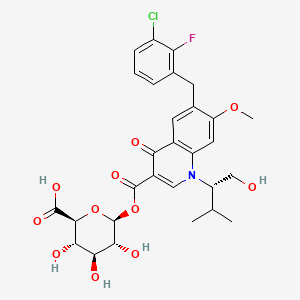
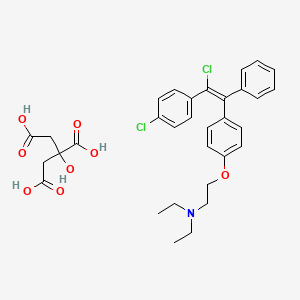
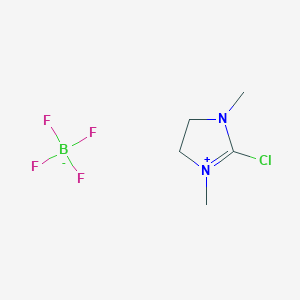
![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)
![(1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B1146699.png)
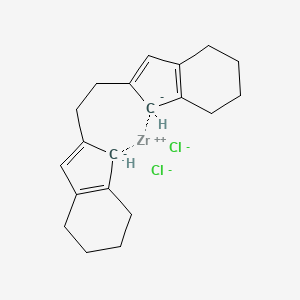
![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1146701.png)